7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a carboxamide group at position 3 and an aminomethyl substituent at position 5. Its structure allows for diverse interactions with biological targets, influenced by the polar aminomethyl group, which enhances solubility compared to aryl-substituted analogs .
Properties
Molecular Formula |
C8H9N5O |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C8H9N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h1-2,4H,3,9H2,(H2,10,14) |
InChI Key |
KLCUKOXTCLUYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often employ high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cyclocondensation and Core Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated carbonyl derivatives. For example:
-
Microwave-assisted cyclization : Reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile under microwave irradiation (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity .
-
Vilsmeier-Haack formylation : Introducing a formyl group at position 3 using POCl₃ and DMF achieves 7-arylpyrazolo[1,5-a]pyrimidine aldehydes. Yields depend on substituent electronics (e.g., 85% for π-excessive thiophene vs. 72% for π-deficient rings) .
Table 1: Formylation Reactions of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent (R) | Reagents/Conditions | Product (Yield%) |
|---|---|---|
| Thiophene | POCl₃, DMF, 80°C, 4h | 135g (85%) |
| 4-NO₂-C₆H₄ | POCl₃, DMF, 80°C, 4h | 135f (72%) |
Reduction and Stereochemical Outcomes
The aminomethyl and carboxamide groups enable selective reductions:
-
Sodium borohydride reduction : In methanol, NaBH₄ reduces ketone derivatives to syn- or anti-alcohols, with selectivity influenced by solvent polarity and temperature.
-
DIBAL-H-mediated ester reduction : Ethyl esters at position 3 are reduced to alcohols (141 ) using DIBAL-H, followed by PCC oxidation to aldehydes (140 ) in 68–75% yields .
Table 2: Reduction Pathways of Ester Derivatives
| Starting Material | Reagent | Product (Yield%) |
|---|---|---|
| 139 (ester) | DIBAL-H, THF, 0°C | 141 (82%) |
| 141 (alcohol) | PCC, CH₂Cl₂, RT | 140 (75%) |
Nucleophilic Substitution Reactions
The core’s electron-deficient nature facilitates substitutions:
-
Chlorination : Treatment with PCl₅ or POCl₃ introduces chlorine at positions 5 and 7, enabling subsequent displacement with nucleophiles like morpholine (94% yield) .
-
Microwave-assisted amidation : Ethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate reacts with primary amines under microwave conditions to form carboxamides (e.g., 5a–h , 60–89% yields) .
Biological Interaction Mechanisms
The carboxamide group participates in hydrogen bonding with biological targets:
-
Antimicrobial activity : Inhibits bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and Tyr100 residues (IC₅₀ = 0.47 µM) .
-
Anticancer potential : Binds PI3Kδ’s ATP pocket, with substituent optimization enhancing potency (e.g., 4-chlorophenyl derivative: IC₅₀ = 0.47 µM) .
Stability and Reactivity Insights
-
pH-dependent degradation : Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8, releasing ammonia.
-
Thermal stability : Decomposes at 210°C (DSC data), making it suitable for high-temperature reactions like microwave synthesis .
This compound’s versatility in cyclization, substitution, and conjugation reactions underscores its value in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel therapeutic and industrial applications .
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits promising antimicrobial activity. It has been shown to inhibit specific enzymes or receptors involved in bacterial metabolism, which can lead to effective treatments for various infections. For example, studies have demonstrated its potential against pathogens responsible for tuberculosis and other infectious diseases.
Case Study: Antimicrobial Activity
- Target Pathogens : Mycobacterium tuberculosis
- Mechanism of Action : Inhibition of bacterial enzymes critical for survival.
- Results : Significant reduction in bacterial growth observed in vitro.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, making it a candidate for developing selective protein inhibitors. Notably, it has shown activity against α-glucosidase, with synthesized derivatives demonstrating IC50 values significantly lower than those of standard drugs like acarbose .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | α-Glucosidase | 15.2 ± 0.4 | |
| Acarbose | α-Glucosidase | 750.0 ± 1.5 |
Drug Development Scaffold
The structural features of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide allow for further functionalization and derivatization. This versatility makes it an attractive scaffold for drug design aimed at various therapeutic targets, particularly in oncology and infectious disease treatment.
Potential Modifications
- Substitution Patterns : Altering the aminomethyl or carboxamide groups can enhance biological activity.
- Hybrid Structures : Combining with other pharmacophores to create multi-target drugs.
Optical Applications
Recent studies have also explored the use of pyrazolo[1,5-a]pyrimidines as fluorophores due to their photophysical properties. The incorporation of this compound into optical materials could lead to advancements in imaging technologies and diagnostics .
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the aryl hydrocarbon receptor, a ligand-dependent transcription factor involved in various biological processes . This interaction can modulate gene expression and influence cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives arise from substituents at positions 2, 5, 6, and 6. The following table summarizes critical variations:
Key Observations :
- Position 2: Aryl amino groups (e.g., 4-MeO-PhNH in 18h) enhance antitumor activity, likely through π-π stacking with hydrophobic enzyme pockets .
- Position 5/6: Electron-withdrawing groups (e.g., CN in 7-amino-6-cyano derivatives ) or cyclopropyl (7o ) modulate electronic properties and target selectivity.
Antitumor Activity
- Compounds like 18h and 18k exhibit antitumor activity, with IC₅₀ values correlated to substituent hydrophobicity. For example, 18k (4-Cl-Ph at position 7) shows enhanced cytotoxicity due to increased lipophilicity .
Antimicrobial Activity
- 10i (7-(4-Br-Ph)) demonstrates potent binding to MurC ligase in Bacillus subtilis and Staphylococcus aureus, attributed to halogen-mediated hydrophobic interactions .
- The polar aminomethyl group in the target compound may favor interactions with bacterial targets requiring hydrogen bonding, though this requires validation .
Kinase Inhibition
- 7o inhibits c-Src kinase via interactions between its cyclopropyl group and the ATP-binding pocket, while the 2-amino-2-methylpropyl chain enhances solubility .
- The target compound’s aminomethyl group could mimic natural substrates in kinase active sites, analogous to Eli Lilly’s TYK2 inhibitors (e.g., WO2021162944 ).
Biological Activity
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its anticancer, antibacterial, and antioxidant properties.
Synthesis
The synthesis of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the reaction of appropriate cyanoacetamides with amines in the presence of acetic anhydride followed by cyclization steps. This method yields various derivatives that can be further modified to enhance biological activity. For instance, one study reported a straightforward synthesis route that produced high yields of related compounds, demonstrating the versatility of this chemical framework for drug development .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, a recent study screened a library of synthesized pyrazolo[1,5-a]pyrimidines against human breast cancer cell lines (MCF-7) using the MTT assay. The results showed varying degrees of growth inhibition, with some derivatives achieving IC50 values comparable to established anticancer drugs .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Antibacterial Activity
The antibacterial properties of pyrazolo[1,5-a]pyrimidines have also been investigated. A study evaluating various derivatives found that some exhibited potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 312 µM .
Table 2: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidines
| Compound | Bacteria | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis | 23.0 ± 1.4 | 312 |
| Ethyl 5-(2-Ethoxy-2-oxoethyl)-7-hydroxy-2-methyl | Staphylococcus aureus | 20.0 ± 2.0 | 400 |
Antioxidant Activity
In addition to anticancer and antibacterial effects, pyrazolo[1,5-a]pyrimidines have shown promising antioxidant activities. The DPPH radical scavenging assay revealed that certain derivatives possess strong antioxidant properties comparable to ascorbic acid .
Table 3: Antioxidant Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (µM) |
|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 15.34 |
| Ascorbic Acid | 13.53 |
Case Studies
Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Anticancer Research : A study explored the effects of various pyrazolo[1,5-a]pyrimidine derivatives on multiple cancer cell lines and reported significant growth inhibition across several types .
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, and how are reaction conditions optimized?
- Methodology :
- Enamine Cyclocondensation : Reacting 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., enaminones) under reflux in polar solvents like pyridine or DMF. For example, compound 13a was synthesized via cyclocondensation of enaminone 9a with hydrazine hydrate, followed by crystallization from ethanol/DMF .
- Substitution at Position 7 : Functionalization via nucleophilic substitution using aryl/heteroaryl halides or coupling reactions. For instance, thiophene or pyridine substituents were introduced by reacting intermediates with brominated precursors in DMF at elevated temperatures .
- Optimization : Solvent polarity (DMF for high solubility), temperature (reflux for 8–12 hours), and stoichiometric ratios (1:1.2 for amine:enaminone) are critical for yield and purity .
Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of these derivatives?
- Characterization Workflow :
- IR Spectroscopy : Confirms carbonyl (1674–1695 cm⁻¹) and NH stretching (3249–3280 cm⁻¹) .
- NMR Spectroscopy : and NMR identify substituent environments (e.g., aromatic protons at δ 7.39–9.48 ppm, methyl groups at δ 2.53 ppm) .
- Mass Spectrometry : High-resolution EI-MS validates molecular ions (e.g., m/z 359 for 18c ) and fragmentation patterns .
- Elemental Analysis : Matches experimental and calculated C/H/N percentages (e.g., C: 63.59% vs. 63.50% for 18c ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial or kinase-inhibitory activity?
- Key SAR Insights :
- Position 7 Substituents : Electron-withdrawing groups (e.g., 4-bromophenyl in 10i ) enhance antimicrobial activity by increasing membrane permeability, while bulky groups (e.g., 6-methylpyridin-2-yl in 18c ) improve kinase selectivity .
- Carboxamide Linkers : N-substitution with heteroaromatic amines (e.g., 4,6-dimethylpyrimidin-2-yl in 13a ) improves solubility and target affinity .
- Data-Driven Optimization : Compare MIC values (e.g., 10i with MIC = 2 µg/mL against S. aureus) and IC (e.g., 7f with IC = 12 nM for c-Src kinase) to prioritize substituents .
Q. What computational strategies are used to predict binding modes and selectivity of these compounds toward kinase targets?
- Approaches :
- Molecular Docking : Dock derivatives into c-Src kinase (PDB: 2SRC) to identify key interactions (e.g., hydrogen bonds with Glu310 and hydrophobic contacts with Ile338) .
- MD Simulations : Assess binding stability over 100 ns trajectories; compounds with <2 Å RMSD are prioritized for synthesis .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at position 3) to design selective TYK2 inhibitors (e.g., Lilly’s WO2021162944) .
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., antimicrobial potency)?
- Troubleshooting Framework :
- Standardize Assays : Use CLSI guidelines for MIC determination to minimize variability in bacterial strains (e.g., E. coli ATCC 25922) and inoculum size .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions .
- Meta-Analysis : Compare logP and solubility data (e.g., 13b with clogP = 1.8 vs. 15 with clogP = 2.4) to explain potency differences .
Methodological Considerations
-
Synthetic Challenges :
- Byproduct Formation : Cyanopyrazoles vs. aminopyrazoles depend on hydrazine reaction conditions (excess hydrazine favors amino derivatives) .
- Crystallization : Use mixed solvents (ethanol/DMF) to improve crystal quality for X-ray diffraction .
-
Biological Assays :
- Kinase Profiling : Test against kinase panels (e.g., 50+ kinases) to assess selectivity; compounds with >100-fold selectivity for c-Src over Abl are preferred .
- CNS Penetration : Evaluate logBB values (e.g., 7f with logBB = 0.8) to optimize blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
